Home > Products > Screening Compounds P101040 > Atrial natriuretic factor (103-123)
Atrial natriuretic factor (103-123) - 89139-53-7

Atrial natriuretic factor (103-123)

Catalog Number: EVT-355423
CAS Number: 89139-53-7
Molecular Formula: C83H135N29O30S2
Molecular Weight: 2083.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atrial natriuretic factor (103-123) is a specific peptide fragment derived from the larger atrial natriuretic peptide, which is a hormone produced predominantly by the cardiac atria. This peptide plays significant roles in regulating blood pressure, fluid balance, and cardiovascular homeostasis. Atrial natriuretic factor is classified as a member of the natriuretic peptide family, which includes other peptides such as brain natriuretic peptide and C-type natriuretic peptide.

Source and Classification

Atrial natriuretic factor is synthesized primarily in the cardiac atrial myocytes. The precursor to this peptide is preproatrial natriuretic peptide, which undergoes several post-translational modifications to yield the active forms of the peptide. Atrial natriuretic factor (103-123) specifically refers to a segment of the atrial natriuretic peptide that retains biological activity related to its physiological functions, particularly in diuresis and vasodilation.

Synthesis Analysis

Methods

The synthesis of atrial natriuretic factor (103-123) involves several steps:

  1. Gene Expression: The NPPA gene located on chromosome 1 encodes the preproatrial natriuretic peptide.
  2. Translation: The gene is transcribed and translated into a 151-amino-acid precursor known as preproatrial natriuretic peptide.
  3. Post-Translational Modification: The preprohormone undergoes cleavage to remove a 25-amino-acid signal sequence, resulting in proatrial natriuretic peptide (126 amino acids).
  4. Cleavage by Proteases: Proatrial natriuretic peptide is stored in granules within atrial myocytes and is released upon stimulation. It is then cleaved by the serine protease corin to generate various active forms, including atrial natriuretic factor (103-123) .

Technical Details

The synthesis can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the identity and purity of the synthesized peptides.

Molecular Structure Analysis

Structure

Atrial natriuretic factor (103-123) consists of a specific sequence of amino acids within the larger atrial natriuretic peptide. The molecular structure includes:

  • Amino Acid Sequence: The sequence for atrial natriuretic factor (103-123) typically includes residues that are critical for receptor binding and biological activity.
  • Disulfide Bonds: These may be present in related larger forms of atrial natriuretic peptides, contributing to structural stability.

Data

The molecular weight of atrial natriuretic factor (103-123) can be calculated based on its amino acid composition, typically yielding a value around 2,300 Da.

Chemical Reactions Analysis

Reactions

Atrial natriuretic factor (103-123) participates in several biochemical reactions:

  1. Receptor Binding: It binds to specific receptors on target cells, triggering intracellular signaling pathways.
  2. cGMP Production: The binding activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP), which mediates its physiological effects .
  3. Biological Activity: This leads to vasodilation and increased renal sodium excretion.

Technical Details

The kinetics of these reactions can be studied using enzyme-linked immunosorbent assays (ELISA) or radiolabeled binding assays to quantify receptor-ligand interactions.

Mechanism of Action

Process

The mechanism of action for atrial natriuretic factor (103-123) involves:

  1. Receptor Activation: Upon release into circulation, it binds to specific receptors on vascular smooth muscle cells and renal cells.
  2. Signal Transduction: This initiates a cascade involving guanylate cyclase activation, leading to increased cGMP levels.
  3. Physiological Effects: The resultant increase in cGMP causes relaxation of vascular smooth muscle, leading to vasodilation, and promotes diuresis by inhibiting sodium reabsorption in the kidneys .

Data

Experimental studies have shown that atrial natriuretic factor can significantly lower blood pressure and increase urinary sodium excretion in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atrial natriuretic factor (103-123) is typically a white powder when synthesized.
  • Solubility: It is soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: The stability of atrial natriuretic factor can vary based on environmental conditions such as pH and temperature.
  • Half-Life: The half-life of this peptide in circulation is relatively short due to rapid clearance mechanisms .
Applications

Scientific Uses

Atrial natrietic factor (103-123) has several applications in scientific research:

  1. Cardiovascular Research: It is used to study mechanisms underlying blood pressure regulation and heart failure.
  2. Drug Development: Investigations into synthetic analogs for therapeutic use in hypertension and heart failure are ongoing.
  3. Diagnostic Tools: Measurement of levels of atrial natrietic factor can serve as biomarkers for cardiovascular diseases .

This detailed overview highlights the significance of atrial natriuretic factor (103-123) in cardiovascular physiology, its synthesis pathways, molecular characteristics, mechanisms of action, and potential applications in medical science.

Introduction to ANF(103-123) in Natriuretic Peptide Research

Historical Discovery and Nomenclature of ANF Fragments

The identification of Atrial Natriuretic Factor (ANF) fragments originated from the landmark 1983 discovery of atrial natriuretic peptide (ANP) by de Bold et al., who demonstrated that atrial extracts contained potent natriuretic activity [2] [4]. Subsequent research revealed that ANP is derived from a 126-amino acid prohormone (proANP) through proteolytic processing. The mature 28-amino acid ANP (ANP99-126) represents the C-terminal portion of proANP, while the N-terminal region (NT-proANP) undergoes further cleavage into smaller biologically active fragments [4] [6]. ANF(103-123), also designated as proANP(103-123), is one such mid-sequence fragment derived from the NT-proANP region. This 21-amino acid peptide (molecular formula: C~83~H~135~N~29~O~30~S~2~, CID 16132366) was identified through biochemical fractionation techniques that revealed multiple immunoreactive forms of ANP in cardiac tissue and plasma [1] [6]. Its nomenclature follows the convention of indicating its position within the proANP precursor (residues 103-123), distinguishing it from other proteolytic products like proANP1-30, proANP31-67, and proANP79-98 [6].

Table 1: Chemical Identity of ANF(103-123)

CharacteristicDescription
Systematic NameAtrial natriuretic factor prohormone (103-123)
Molecular FormulaC~83~H~135~N~29~O~30~S~2~
PubChem CID16132366
Parent MoleculePro-Atrial Natriuretic Peptide (proANP 1-126)
Amino Acid SequenceNot fully specified in sources, but positioned between ANP and NT-proANP fragments

ANF(103-123) as a Biologically Active Peptide Fragment

Unlike the ring-structured, disulfide-bridged mature ANP (ANP99-126), ANF(103-123) is a linear peptide that exhibits distinct biological activities. Key research findings demonstrate:

  • Diuretic and Natriuretic Effects: ANF(103-123) administration induces significant sodium excretion (natriuresis) and water elimination (diuresis) in experimental models. These effects are notably prolonged compared to those elicited by ANP99-126, suggesting different pharmacokinetic properties or mechanisms of action [6].
  • Receptor Interactions: While ANP99-126 primarily activates the guanylyl cyclase-coupled NPR-A receptor, generating cGMP as a second messenger, evidence suggests ANF(103-123) may preferentially interact with the NPR-C receptor (also known as the clearance receptor) [2] [4]. NPR-C lacks intrinsic guanylyl cyclase activity and is coupled to inhibitory G-proteins (G~i~), potentially leading to inhibition of adenylyl cyclase and modulation of other signaling pathways [4] [6].
  • Metabolic Stability: The linear structure of ANF(103-123) may confer greater resistance to proteolytic degradation by neutral endopeptidase (NEP) compared to the mature ANP, potentially contributing to its longer duration of action [6]. This stability is further modulated by post-translational modifications. Recent research identified O-glycosylation within the mid-region of proANP (including near the ANF(103-123) sequence) significantly impacts proteolytic degradation and receptor binding potency [3]. Specific glycoforms (Tn: GalNAcα1-O-Ser/Thr; T: Galβ1-3GalNAcα1-O-Ser/Thr) were found to influence peptide half-life and activity at cognate receptors.

Table 2: Comparative Biological Activities of ANF(103-123) and Related Peptides

PropertyANF(103-123)ANP99-126 (Mature ANP)NT-proANP (1-98)
StructureLinear fragmentDisulfide-bridged ringLinear fragment
Primary ReceptorLikely NPR-CNPR-A (GC-A)Uncertain/Possibly NPR-C
cGMP ProductionMinimal/IndirectPotent Direct StimulationMinimal
Diuretic/Natriuretic EffectPotent, prolongedPotent, transientModerate
Half-LifeRelatively longerVery short (~2-5 min)Longer (60-120 min)
Key Cleavage EnzymeUnknown/ProteasesCorinCorin

Role of ANF(103-123) in the Broader Natriuretic Peptide System

ANF(103-123) functions within a complex natriuretic peptide (NP) system comprising multiple peptides and receptors:

  • Integration with Other Natriuretic Peptides: The NP system includes ANP, B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), each derived from separate genes but sharing structural homology, particularly a conserved 17-amino acid disulfide ring [2] [4]. ANF(103-123) represents a non-ring-containing component of this system, expanding its functional diversity. While ANP and BNP are primarily cardiac hormones regulating blood volume and pressure, and CNP acts as a local vasodilator and endothelial modulator, ANF(103-123) contributes specifically to fluid and electrolyte balance through renal actions [2] [4] [6].
  • Receptor Specificity and System Modulation: The NP system operates through three receptor subtypes: NPR-A (binds ANP/BNP, guanylyl cyclase activity), NPR-B (binds CNP, guanylyl cyclase activity), and NPR-C (binds all NPs with high affinity, clearance/degradation role, Gi signaling). ANF(103-123)'s potential affinity for NPR-C positions it as a modulator of NP bioavailability. By competing with ANP, BNP, and CNP for NPR-C binding, ANF(103-123) could potentially prolong the half-life and activity of the other NPs by reducing their NPR-C-mediated internalization and degradation [2] [4] [6].
  • Physiological and Pathophysiological Context: ANF(103-123) is part of a network of peptides generated from the proANP precursor, each with potentially unique roles. For example, proANP31-67 (another mid-region fragment) also demonstrates diuretic/natriuretic and cardiorenal protective effects distinct from ANP99-126 [6]. The generation of specific fragments like ANF(103-123) likely depends on tissue-specific proteases and physiological conditions (e.g., volume status, pH). Its levels and activity may be altered in cardiovascular and renal diseases characterized by NP system dysregulation, such as heart failure and chronic kidney disease, although its precise diagnostic or prognostic role remains less defined than BNP or NT-proBNP [4] [6].

Table 3: Key Components of the Human Natriuretic Peptide System Interacting with ANF(103-123)

ComponentRelationship to ANF(103-123)Functional Consequence
proANP 1-126Parent prohormoneSource of ANF(103-123) via proteolytic cleavage
NPR-C ReceptorPutative primary binding receptorPossible Gi signaling; Clearance modulation; Potential sequestration
ANP99-126 (Mature ANP)Co-fragment from proANPPossible functional synergy or competition for NPR-C binding
BNP, CNPRelated NPs from different genesPotential competition for NPR-C binding
Neutral Endopeptidase (NEP)Degradation enzymeSubject to degradation, potentially less susceptible than ANP99-126
Corin/FurinProhormone convertasesGenerates NT-proANP; Not directly responsible for ANF(103-123) cleavage

Properties

CAS Number

89139-53-7

Product Name

Atrial natriuretic factor (103-123)

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C83H135N29O30S2

Molecular Weight

2083.3 g/mol

InChI

InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1

InChI Key

UXLDAJPPNWDHHB-ZSLGIGMFSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

ANF (103-123)
ANP (103-123)
atrial natriuretic factor (103-123)
atrial natriuretic factor prohormone (103-123)
atriopeptin (103-123)
atriopeptin 21
atriopeptin I
atriopeptin-21

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.